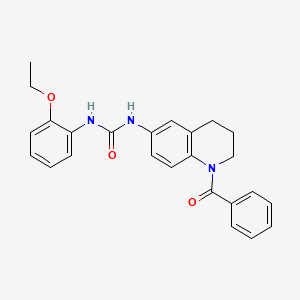

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea

CAS No.: 1203387-62-5

Cat. No.: VC7225869

Molecular Formula: C25H25N3O3

Molecular Weight: 415.493

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203387-62-5 |

|---|---|

| Molecular Formula | C25H25N3O3 |

| Molecular Weight | 415.493 |

| IUPAC Name | 1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-ethoxyphenyl)urea |

| Standard InChI | InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-14-15-22-19(17-20)11-8-16-28(22)24(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |

| Standard InChI Key | JMIFHGHEZQEAPR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea integrates three key components: a partially saturated quinoline ring, a benzoyl substituent, and a 2-ethoxyphenylurea group. The tetrahydroquinoline system reduces aromaticity compared to quinoline, potentially enhancing solubility and modulating electronic interactions with biological targets. The benzoyl moiety at the 1-position introduces a planar aromatic group capable of π-π stacking, while the urea linkage bridges the tetrahydroquinoline and ethoxyphenyl groups, offering hydrogen-bonding opportunities critical for target engagement .

Molecular Formula and Weight

The compound’s molecular formula is C25H25N3O3, yielding a molecular weight of 425.501 g/mol. Comparative analysis with structural analogs, such as 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea (CAS: 1202997-15-6), highlights how acyl group substitutions alter molecular weight and properties. For instance, replacing benzoyl with cyclopropanecarbonyl reduces the molecular weight to 379.5 g/mol, demonstrating the impact of substituent choice on physicochemical parameters .

Stereochemical Considerations

Although stereochemical details remain unspecified in available literature, the tetrahydroquinoline ring introduces two stereocenters at positions 2 and 3. The configuration of these centers could influence biological activity, as seen in other chiral pharmaceuticals. Future studies may explore enantioselective synthesis to isolate and test individual stereoisomers.

Physicochemical Properties and Stability

The compound’s drug-like properties are shaped by its molecular structure, as evidenced by the following parameters:

| Property | Value |

|---|---|

| Molecular Weight | 425.501 g/mol |

| LogP (Partition Coefficient) | 4.3134 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 38.701 Ų |

The relatively high LogP suggests lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area (38.7 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration. Stability under physiological conditions remains uncharacterized, though urea derivatives are generally susceptible to hydrolysis in acidic or basic environments.

Biological Activity and Mechanistic Hypotheses

Although direct pharmacological data for this compound are scarce, its structural class offers clues to potential mechanisms. Hydroquinoline derivatives often exhibit bioactivity through kinase inhibition, receptor modulation, or intercalative DNA binding.

Putative Targets

-

Kinase Inhibition: The planar benzoyl group may occupy ATP-binding pockets in kinases, analogous to imatinib’s mode of action.

-

Antimicrobial Activity: Urea derivatives frequently disrupt microbial cell membranes or enzyme function, as observed in benzoylthiourea compounds with antifungal properties .

-

Anticancer Potential: Tetrahydroquinoline cores in compounds like N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide show DNA intercalation, suggesting similar behavior.

In Silico Predictions

Computational modeling could predict binding affinities for targets such as EGFR or PARP. The urea linkage’s hydrogen-bonding capacity may stabilize interactions with catalytic residues, while the ethoxy group’s hydrophobicity might enhance binding pocket occupancy.

Comparative Analysis with Structural Analogs

Substituent variations profoundly influence pharmacological profiles. For example:

-

Benzoyl vs. Cyclopropanecarbonyl: The benzoyl group in the target compound increases LogP (4.31) compared to the cyclopropanecarbonyl analog (LogP unlisted but likely lower due to reduced aromaticity) . This alteration could enhance CNS penetration but exacerbate solubility challenges.

-

Urea vs. Sulfonamide: Replacing the urea with a sulfonamide group, as in, reduces hydrogen bond donors from 1 to 0, potentially altering target selectivity.

Challenges and Future Directions

-

Synthetic Scalability: Current methods lack detail, necessitating optimization for large-scale production. Flow chemistry or catalytic asymmetric synthesis could address yield and enantiopurity issues.

-

Pharmacological Profiling: Prioritize in vitro assays against kinase panels and microbial strains to identify lead indications.

-

Formulation Strategies: Address solubility limitations via prodrug design or nanoparticle delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume